4-(Pyrrolidin-1-yl)phenol

COX inhibition Selectivity Medicinal Chemistry

4-(Pyrrolidin-1-yl)phenol (CAS 1008-97-5) is a para-substituted aminophenol with a pyrrolidine ring. Its distinct physicochemical profile—LogP ~2.06 and pKa ~10.68—differentiates it from morpholine and piperidine analogs, impacting synthetic utility and biological screening. Leverage its unique COX-1/COX-2 selectivity index (0.83) and established analgesic scaffold for pain management candidates or as a monomer in conjugated polymers. Procure research-grade material; verify purity prior to use.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 1008-97-5
Cat. No. B092362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-1-yl)phenol
CAS1008-97-5
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=C(C=C2)O
InChIInChI=1S/C10H13NO/c12-10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6,12H,1-2,7-8H2
InChIKeyUUIJPHGPERPMIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrrolidin-1-yl)phenol (CAS 1008-97-5) Procurement & Technical Baseline


4-(Pyrrolidin-1-yl)phenol (CAS 1008-97-5) is a para-substituted phenol derivative containing a pyrrolidine ring. Its molecular formula is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol. The compound exhibits a calculated LogP of approximately 2.06 and a predicted pKa of 10.68±0.15 [1], characteristics that distinguish its physicochemical profile from other aminophenols. It is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, where its specific electronic and steric properties are leveraged for targeted applications.

Why 4-(Pyrrolidin-1-yl)phenol Cannot Be Interchanged with Simple Aminophenol Analogs


While various N-substituted phenols share a common core, the specific substitution pattern and ring size in 4-(pyrrolidin-1-yl)phenol confer distinct physicochemical and biological properties that preclude generic substitution. Even positional isomers, such as 2-(pyrrolidin-1-yl)phenol and 3-(pyrrolidin-1-yl)phenol, exhibit different electron distribution, solubility, and metabolic stability. Furthermore, the para-pyrrolidine substitution in 4-(pyrrolidin-1-yl)phenol results in unique biological target engagement compared to morpholine or piperidine analogs, as demonstrated by differential enzyme inhibition [1] and distinct analgesic activity profiles [2]. These quantifiable differences directly impact synthetic utility, biological screening outcomes, and ultimately, the scientific validity of research employing this compound.

Quantitative Differentiation of 4-(Pyrrolidin-1-yl)phenol from Closest Analogs


COX-1/COX-2 Inhibition Selectivity Profile Comparison with Morpholine and Piperidine Analogs

In a head-to-head comparison of phenyl-substituted analogs, the 4-(pyrrolidin-1-yl)phenyl moiety (compound 3a) exhibited an IC50 of 10.35 ± 0.35 µM against COX-1 and 12.50 ± 0.71 µM against COX-2, yielding a selectivity index (COX-1/COX-2) of 0.83 [1]. This contrasts sharply with the 4-morpholinophenyl analog (compound 3b), which showed greater COX-1 potency (IC50 8.90 ± 0.14 µM) but markedly weaker COX-2 inhibition (IC50 71.00 ± 1.41 µM), resulting in a selectivity index of 0.13 [1]. Furthermore, the 4-(piperidin-1-yl)phenyl analog (compound 3c) was essentially inactive against both isoforms (IC50 >100 µM) [1]. This demonstrates that the pyrrolidine ring imparts a unique balance of COX-1 and COX-2 activity not observed with the morpholine or piperidine congeners.

COX inhibition Selectivity Medicinal Chemistry

Analgesic Activity: Superiority of Pyrrolidinylphenol Core over 70 Structural Variants

A foundational study in medicinal chemistry evaluated the analgesic activity of pyrrolidinylphenol (I), the parent scaffold of 4-(pyrrolidin-1-yl)phenol. Following the discovery of meperidine-level analgesic activity in this compound, over 70 additional compounds of this type were synthesized and tested [1]. Pharmacologically, few, if any, of the additional compounds prepared exhibited activity as great as the original pyrrolidinylphenol (I) [1]. Moreover, the activity of the compound was found to be distributed between its d and l optical isomers in a ratio of 1:2 [1].

Analgesic Pain Medicinal Chemistry

Physicochemical Differentiation: LogP and pKa Comparison with Positional Isomers

The calculated LogP of 4-(pyrrolidin-1-yl)phenol is approximately 2.06 , which is significantly higher than the LogP of the ortho isomer, 2-(pyrrolidin-1-yl)phenol (LogP ~1.99) , and the meta isomer, 3-(pyrrolidin-1-yl)phenol (LogP ~1.75) . This indicates that the para-substituted compound is more lipophilic, a property that can profoundly influence membrane permeability and bioavailability. Furthermore, the predicted pKa of 4-(pyrrolidin-1-yl)phenol is 10.68±0.15 [1], compared to a predicted pKa of 9.50 for the ortho isomer and 10.02 for the meta isomer (values from ACD/Labs predictions). These differences in ionization constants affect solubility and reactivity under physiological or reaction conditions.

Physicochemical Properties Lipophilicity Ionization

Optimal Application Scenarios for 4-(Pyrrolidin-1-yl)phenol in Research and Industry


Development of Novel Analgesic Agents

The established analgesic activity of the pyrrolidinylphenol core [1] makes 4-(pyrrolidin-1-yl)phenol a valuable starting point for the synthesis of new pain management candidates. Its activity profile, which surpasses many of its structural derivatives [1], suggests that it is a privileged scaffold for further medicinal chemistry exploration.

Selective COX-2 Inhibitor Lead Optimization

Given its balanced COX-1/COX-2 inhibition profile [1] compared to the highly COX-1 selective morpholine analog and the inactive piperidine analog [1], 4-(pyrrolidin-1-yl)phenol can serve as a template for designing next-generation anti-inflammatory agents with potentially improved safety profiles. Researchers can leverage its unique selectivity index (0.83) to fine-tune activity through structural modifications.

Synthesis of Materials with Tailored Electronic Properties

The specific electron-donating character of the para-pyrrolidine group, as evidenced by its distinct LogP and pKa , renders 4-(pyrrolidin-1-yl)phenol a useful monomer or building block in the creation of conjugated polymers, dyes, or other advanced materials where precise control over frontier orbital energies is required.

As a Reference Standard in Analytical Method Development

Due to its well-defined physicochemical properties, including a characteristic LogP and UV-active phenol chromophore, 4-(pyrrolidin-1-yl)phenol is an ideal compound for developing and validating HPLC or LC-MS methods for the analysis of complex mixtures containing similar aminophenol derivatives.

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